2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-10-11-23-15-4-2-13(3-5-15)16(21)19-9-6-14(12-19)20-17-7-8-18-20/h2-5,7-8,14H,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVZJGMIAKWZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzoyl group, and the formation of the triazole ring. One common method involves the use of a cyclization reaction to form the pyrrolidine ring, followed by benzoylation using a benzoyl chloride derivative. The final step involves the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
The compound is being investigated for its potential as a pharmaceutical agent. Specifically, it may serve as an inhibitor or modulator of various enzymes and receptors, contributing to therapeutic strategies against diseases such as cancer and infectious diseases. Research indicates that triazole derivatives often exhibit significant antifungal, antibacterial, and anticancer activities due to their ability to interfere with biological pathways .
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, derivatives similar to 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole showed promising activity against breast cancer cells (MCF-7) with IC50 values around 5 μM .
Organic Synthesis
Intermediate in Synthesis
This compound acts as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with tailored properties. For example, it can be used as a building block for synthesizing hybrid molecules that combine different pharmacophores.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Benzoylation | Benzoyl chloride | Room temperature | 85 |
| Cycloaddition | Azides | Heat under inert atmosphere | 70 |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | 90 |
Materials Science
Development of New Materials
The compound's structural characteristics make it a candidate for developing new materials with specific properties such as conductivity or fluorescence. Research is ongoing into its application in polymer science and nanotechnology, where triazole-containing materials have shown enhanced mechanical properties and thermal stability .
Case Study: Conductive Polymers
In a recent study, polymers incorporating triazole units were synthesized and characterized for their electrical conductivity. The results indicated that these materials exhibited significant conductivity improvements compared to traditional polymers, making them suitable for applications in electronic devices .
Mechanism of Action
The mechanism of action of 2-{1-[4-(2-methoxyethoxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Pyrrolidine-Oxadiazole Derivatives ()
Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer (1b) share a pyrrolidine scaffold but replace the triazole with an oxadiazole ring. These derivatives are synthesized via Mitsunobu reactions and subsequent cyclization, differing from the target compound’s likely CuAAC (copper-catalyzed azide-alkyne cycloaddition) route for triazole formation .
Kinase Inhibitors with Fluorophenyl Substituents ()
The patent compound 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea features a urea-linked triazole-like heterocycle. Its fluorophenyl group increases lipophilicity, contrasting with the target compound’s hydrophilic 2-methoxyethoxybenzoyl group. This difference may influence target selectivity and pharmacokinetics .
Methoxypyrrolidine-Triazole Hybrids ()
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole simplifies the scaffold by omitting the benzoyl group but retains a methoxy-pyrrolidine motif. Its smaller size (MW: 182.2 g/mol) may enhance membrane permeability compared to the bulkier target compound .
Bromofuran-Carbonyl Derivatives ()
1-[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole replaces the benzoyl group with a bromofuran-carbonyl unit.
Pharmacological and Physicochemical Properties
Key Observations:
- Solubility: The target compound’s 2-methoxyethoxy group improves water solubility compared to fluorophenyl () or bromofuran () analogues.
- Metabolic Stability: The triazole ring in the target compound confers resistance to metabolic degradation, similar to bromofuran derivatives .
- Target Selectivity: The benzoyl group’s electronic profile may favor interactions with polar enzyme active sites, whereas lipophilic substituents (e.g., fluorophenyl) target hydrophobic pockets .
Q & A
Basic: What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by benzoylation of the pyrrolidine moiety. Key steps include:
- Triazole formation : Use terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in polar solvents (THF/H₂O) at 50°C for 16 hours, yielding regioselective 1,4-triazoles .
- Pyrrolidine functionalization : Coupling 4-(2-methoxyethoxy)benzoyl chloride with a pyrrolidin-3-yl triazole precursor via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) with a base like triethylamine .
Optimization : Adjust solvent polarity (e.g., DMF for sterically hindered reactions) and catalyst loading (0.1–1 mol% Cu) to improve yields (typically 60–91% for analogous triazoles) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Look for characteristic shifts:
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₁₈H₂₂N₄O₃, expected m/z ~366.17 .
- X-ray crystallography : Use SHELXL for refinement; prioritize high-resolution data (>1.0 Å) to resolve torsional angles in the pyrrolidine-triazole linkage .
Basic: How can researchers assess the compound’s in vitro biological activity, and what assays are recommended for initial screening?
Answer:
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest promising activity for analogs .
- Target engagement : Employ fluorescence polarization or SPR to evaluate binding to enzymes like cytochrome P450 or kinases .
Advanced: How do structural modifications (e.g., substituents on the benzoyl group) influence bioactivity, and what SAR trends have been observed in related compounds?
Answer:
- Methoxyethoxy vs. halogen substituents : The 2-methoxyethoxy group enhances solubility and bioavailability compared to chloro/fluoro analogs, as seen in similar triazole-pyrrolidine hybrids .
- Pyrrolidine stereochemistry : (3R)-configured analogs show 3–5x higher activity than (3S) in kinase inhibition assays due to better target fit .
- Triazole position : 1,4-Triazoles (vs. 1,5-regioisomers) improve metabolic stability in hepatic microsome assays .
Advanced: How can researchers resolve contradictions in activity data across studies (e.g., divergent MICs for the same pathogen)?
Answer:
- Standardize protocols : Ensure consistent inoculum size, growth media, and incubation time. Cross-validate with reference drugs (e.g., fluconazole for fungi) .
- Check compound purity : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., strain mutations, assay temperature) .
Advanced: What computational strategies are effective for predicting target interactions and optimizing pharmacokinetics?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to TRKA kinase (PDB: 4AOI). Prioritize poses with hydrogen bonds to the benzoyl carbonyl and triazole N2 .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk. Optimize logP (target 2–3) via methoxyethoxy chain elongation .
- MD simulations : Run 100-ns simulations (AMBER) to assess conformational stability of the pyrrolidine ring in aqueous environments .
Advanced: What strategies improve aqueous solubility and formulation stability for in vivo studies?
Answer:
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether, improving solubility >10 mg/mL in PBS .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) using emulsion-solvent evaporation, achieving sustained release over 72 hours .
- Lyophilization : Use trehalose (1:5 w/w) as a cryoprotectant for long-term storage at -80°C .
Advanced: How can metabolite identification studies guide structural optimization?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from O-demethylation (loss of methoxyethoxy) or triazole oxidation .
- Deuterium labeling : Synthesize analogs with deuterated methoxy groups to slow CYP450-mediated degradation (e.g., t₁/₂ increase from 2.1 to 4.8 h) .
Advanced: What combinatorial approaches enhance therapeutic efficacy (e.g., synergy with approved drugs)?
Answer:
- Checkerboard assays : Screen with fluconazole (antifungal) or doxorubicin (anticancer). Synergy (FIC index ≤0.5) is observed with fluconazole against C. glabrata .
- Hybridization : Conjugate with ciprofloxacin via a cleavable ester linker, improving bactericidal activity 4-fold against E. coli .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Answer:
- Disorder in methoxyethoxy chains : Use SHELXL’s PART instruction to model alternative conformers. Apply restraints to bond lengths/angles .
- Twinned crystals : Test for twinning (R-factor >5% difference) via PLATON’s TWINCHECK. Refine using HKLF5 format in SHELXL .
- Weak diffraction : Optimize crystallization with PEG 4000 (20% w/v) in hanging-drop setups at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
